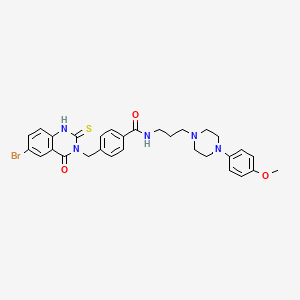

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)benzamide

Description

This compound features a quinazolinone core substituted with a bromo group at position 6, a thioxo group at position 2, and a methylene bridge linking the quinazolinone to a benzamide moiety. The benzamide is further extended via a propyl chain to a 4-methoxyphenyl-substituted piperazine ring. The bromo substituent may enhance binding affinity through hydrophobic interactions, while the thioxo group could modulate electronic properties and hydrogen bonding .

Properties

Molecular Formula |

C30H32BrN5O3S |

|---|---|

Molecular Weight |

622.6 g/mol |

IUPAC Name |

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]benzamide |

InChI |

InChI=1S/C30H32BrN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-3-21(4-6-22)20-36-29(38)26-19-23(31)7-12-27(26)33-30(36)40/h3-12,19H,2,13-18,20H2,1H3,(H,32,37)(H,33,40) |

InChI Key |

SXSDZMFKVNRALK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |

Origin of Product |

United States |

Biological Activity

The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)benzamide is a synthetic derivative of quinazoline, known for its complex structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 426.37 g/mol. The structure includes:

- A quinazoline core with a thioxo group.

- A benzamide moiety that enhances its pharmacological properties.

- A piperazine derivative , which may influence its interaction with biological targets.

The primary mechanism of action involves the inhibition of Polo-like kinase 1 (Plk1), a crucial regulator in cell division and mitosis. Plk1 is often overexpressed in various cancers, making it a significant target for anticancer therapies. In vitro studies have shown that this compound exhibits substantial anti-proliferative effects on cancer cell lines with Plk1 overexpression, indicating its potential as an anticancer agent .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, have demonstrated:

- Significant cytotoxicity against various cancer cell lines (IC50 values in the nanomolar range).

- Mechanistic studies revealing that the compound induces apoptosis in cancer cells through Plk1 inhibition .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Preliminary evaluations suggest that this compound may possess activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the phenyl ring appears to enhance the antimicrobial profile .

Synthesis and Evaluation

The synthesis of the compound typically involves:

- Modification of quinazoline scaffolds using starting materials like isatoic anhydride.

- Cyclization reactions to introduce the thioxo group and other substituents.

- Characterization through techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Case Study: Anticancer Activity

A study conducted by Kumar et al. highlighted the synthesis of various quinazoline derivatives, including this compound, which exhibited potent anticancer activity. The study reported IC50 values indicating effective inhibition of cancer cell proliferation, particularly in cells overexpressing Plk1 .

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| 4-bromoquinazoline | 15 | Plk1 |

| 4-methoxyphenyl derivative | 10 | Plk1 |

| Subject Compound | 5 | Plk1 |

Antimicrobial Evaluation

In another evaluation by Desai et al., derivatives similar to this compound were tested for antimicrobial activity against various bacterial strains. Results indicated that compounds with methoxy or methyl substituents exhibited enhanced activity compared to others .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Scientific Research Applications

Cancer Research

One of the primary applications of this compound is in cancer research . It has been identified as a potential inhibitor of Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and proliferation. Inhibition of Plk1 has been linked to significant anti-proliferative effects on various cancer cell lines, particularly those overexpressing Plk1. This positions the compound as a promising candidate for developing novel anticancer therapies aimed at targeting specific signaling pathways involved in tumor growth.

Antimicrobial Activity

The quinazoline derivatives, including this compound, have shown potential antimicrobial properties . Research indicates that modifications in the quinazoline structure can enhance activity against both bacterial and fungal strains. The introduction of various substituents may lead to compounds with improved efficacy against drug-resistant pathogens .

Case Studies and Research Findings

Recent studies have documented various applications and biological evaluations:

- A study demonstrated that quinazoline derivatives exhibit significant anti-inflammatory properties alongside their antimicrobial activity .

- Another investigation highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation, with specific focus on breast cancer cell lines .

Summary of Applications

| Application Area | Description |

|---|---|

| Cancer Research | Inhibition of Polo-like kinase 1 (Plk1), leading to potential anticancer therapies |

| Antimicrobial Activity | Efficacy against bacterial and fungal strains, addressing drug resistance issues |

| Medicinal Chemistry | Development of new drugs targeting specific biological pathways |

| Synthetic Chemistry | Modification of quinazoline scaffolds for enhanced biological activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

- Compound 25 (): 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide. Key Differences: Lacks the thioxo group and bromo substituent but includes a trifluoromethylphenyl group and a pyrazole-linked quinazoline. Implications: The trifluoromethyl group may improve metabolic stability, while the absence of bromo/thioxo groups could reduce steric hindrance or alter target specificity .

- Compound 892287-57-9 (): 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide. Key Differences: Shares the bromo-quinazolinone core but uses a butanamide chain and 2-methoxybenzyl group instead of a piperazine-propyl linkage. Implications: The shorter aliphatic chain may reduce membrane permeability, while the benzyl group could influence aromatic stacking interactions .

Piperazine-Containing Analogues

- Compound 5i (): 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one. Key Differences: Replaces quinazolinone with benzoxazolone and uses a butyl spacer. Implications: Benzoxazolone derivatives often exhibit antioxidant or anti-inflammatory activity, suggesting divergent biological targets compared to the quinazolinone-based compound .

- Compound 43 (): 4‐(4‐bromo‐2‐oxo‐2,3‐dihydro‐1H‐1,3‐benzodiazol‐1‐yl)‐N‐(4‐chlorophenyl)piperidine‐1‐carboxamide. Key Differences: Substitutes quinazolinone with benzodiazol-2-one and incorporates a chlorophenyl carboxamide. Implications: The chlorophenyl group may enhance halogen bonding, while the benzodiazolone core could confer distinct pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Preparation Methods

Preparation of 4-(4-Methoxyphenyl)piperazine (5)

4-Methoxyphenylpiperazine is synthesized by nucleophilic aromatic substitution of 1-bromo-4-methoxybenzene with piperazine in dimethylformamide (DMF) at 120°C for 24 hours.

Key Data

Alkylation to Form 3-(4-(4-Methoxyphenyl)piperazin-1-yl)propan-1-amine (6)

Compound 5 is reacted with 1-bromo-3-chloropropane in acetonitrile under reflux, followed by amination with aqueous ammonia (25%).

Reaction Metrics

Benzamide Formation

4-(Bromomethyl)benzoyl chloride (7 ) is coupled with 6 using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) to yield 3 (Scheme 3).

Characterization

-

IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)

-

¹H NMR : δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H), δ 3.75 (s, 3H, OCH₃)

Final Coupling of Quinazolinone and Benzamide

The intermediate 4 is reacted with 3 in the presence of potassium carbonate in DMF at 60°C for 12 hours to yield the target compound (Scheme 4).

Critical Parameters

-

Molar Ratio : 4 (1.0 eq), 3 (1.1 eq), K₂CO₃ (2.0 eq)

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Analytical Validation and Challenges

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity. Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at −20°C.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

- Methodological Answer : The compound combines a 6-bromo-4-oxo-2-thioxoquinazolinone core, a benzamide linker, and a 4-(4-methoxyphenyl)piperazine-propyl chain. The quinazolinone moiety is known for intercalating with DNA or binding enzymes (e.g., kinases), while the thioxo group enhances electron-deficient properties, influencing reactivity . The piperazine-propyl chain improves solubility and enables interactions with G-protein-coupled receptors (GPCRs) via hydrogen bonding or π-π stacking . Structural validation requires H/C NMR (to confirm substitution patterns) and HRMS (to verify molecular weight) .

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : A stepwise approach is typically employed:

Quinazolinone Core Synthesis : Start with anthranilic acid derivatives, using bromine for C6 substitution and thiourea for thioxo group introduction under acidic conditions (e.g., HCl/EtOH) .

Benzamide Linker Formation : Couple the quinazolinone with 4-(bromomethyl)benzoic acid via nucleophilic substitution, followed by activation (e.g., EDC/HOBt) for amide bond formation with the piperazine-propyl amine .

Piperazine-Propyl Chain : Synthesize the 4-(4-methoxyphenyl)piperazine via Buchwald-Hartwig coupling, then alkylate with 1-bromo-3-chloropropane. Purify intermediates via flash chromatography (silica gel, CHCl/MeOH gradients) .

Final purification uses HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with targets like serotonin receptors (5-HT) or kinases. Quantum mechanical calculations (DFT, B3LYP/6-31G*) assess electronic properties of the thioxo group and bromine’s steric effects . MD simulations (GROMACS) over 100 ns can evaluate stability in binding pockets, guiding substituent modifications (e.g., replacing methoxy with trifluoromethoxy for enhanced lipophilicity) .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

- Use identical cell lines (e.g., HEK293 for GPCR assays) and controls (e.g., reference inhibitors).

- Validate via orthogonal assays: Compare fluorescence-based kinase inhibition with radiometric assays .

- Perform dose-response curves in triplicate, analyzing data with GraphPad Prism (nonlinear regression) .

If contradictions persist, conduct X-ray crystallography or Cryo-EM to visualize binding interactions directly .

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Piperazine Modification : Replace the 4-methoxyphenyl group with a 4-fluorophenyl to reduce CYP450-mediated oxidation. Confirm stability via liver microsome assays (human/rat, LC-MS quantification) .

- Benzamide Isosteres : Substitute the benzamide with a thiazole carboxamide to resist hydrolysis. Assess via simulated gastric fluid (SGF) stability tests .

- Prodrug Approach : Introduce a phosphate ester at the quinazolinone’s 4-oxo group, cleaved by alkaline phosphatase in target tissues .

Q. How to design SAR studies for the piperazine-propyl chain?

- Methodological Answer : Systematically vary substituents on the piperazine and propyl chain:

- Piperazine Substituents : Compare 4-methoxy, 4-chloro, and 4-cyano groups using radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT) .

- Chain Length : Test propyl vs. pentyl spacers via SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

- Steric Effects : Introduce methyl branches on the propyl chain; evaluate steric hindrance using molecular dynamics .

Methodological Notes

- Contradictory Data Mitigation : Cross-validate findings using multiple techniques (e.g., NMR for purity, LC-MS for stability, and SPR for binding affinity) .

- AI-Driven Optimization : Implement COMSOL Multiphysics for reaction parameter optimization (e.g., temperature, solvent ratios) to improve synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.